5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde

Structural Analysis Purity Assessment Procurement Specifications

Researchers requiring novel heterocyclic aldehydes for focused kinase inhibitor libraries face limited commercial availability. 5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde addresses this gap: • Enables direct elaboration into thiazole-furan hybrids via aldehyde-based multi-component reactions, yielding anticancer leads with distinct mechanisms. • Its defined isothiazole regiochemistry ensures predictable reactivity in metal-catalyzed couplings, unlike positional isomers that may alter product profiles. • Supplied at 95% purity, it is suited for immediate SAR campaigns targeting MEK/ERK kinases or cholinesterase enzymes.

Molecular Formula C8H5NO2S
Molecular Weight 179.20 g/mol
Cat. No. B13225178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde
Molecular FormulaC8H5NO2S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC1=CSN=C1C2=CC=C(O2)C=O
InChIInChI=1S/C8H5NO2S/c10-5-6-1-2-8(11-6)7-3-4-12-9-7/h1-5H
InChIKeyCWAPAHYLKZOVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde Overview


5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde (CAS: 1852279-50-5) is a specialized heterocyclic compound featuring a unique 1,2-thiazole (isothiazole) ring directly linked to a furan-2-carbaldehyde moiety [1]. This molecule serves as a crucial intermediate in the synthesis of complex thiazole- and furan-containing bioactive scaffolds [2]. Its availability at 95% purity from commercial sources makes it a reliable starting material for research and development in pharmaceutical and agrochemical fields .

5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde Irreplaceability


The precise regiochemistry of the 1,2-thiazole (isothiazole) attachment at the 3-position to the furan-2-carbaldehyde core is structurally unique and dictates its reactivity and downstream biological profile. Substituting this compound with a positional isomer, such as 5-(thiazol-2-yl)furan-2-carbaldehyde or a 2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde [1], introduces different electronic and steric environments. These changes can fundamentally alter the course of synthetic pathways, particularly in multi-component reactions and metal-catalyzed couplings, leading to different products or reduced yields. Furthermore, the specific sulfur-nitrogen arrangement in the isothiazole ring distinguishes its potential interactions with biological targets from the 1,3-thiazole isomer, as evidenced by class-level structure-activity relationships [2].

5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde: Evidence for Selection


Structural and Purity Comparison with a Regioisomer

5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde (CAS: 1852279-50-5) is chemically distinct from its closest regioisomer, 5-(thiazol-2-yl)furan-2-carbaldehyde (CAS: 342601-01-8) . While both share the same molecular formula (C8H5NO2S) and weight (179.20 g/mol), the position of the nitrogen atom in the thiazole ring (1,2- vs 1,3-) results in a different IUPAC name and unique SMILES notation (O=Cc1ccc(-c2ccsn2)o1 vs. the 1,3-thiazole analog). The target compound is commercially available with a specified purity of 95% , a critical quality attribute for reproducible synthesis.

Structural Analysis Purity Assessment Procurement Specifications

Isothiazole Synthesis via Furan Route

The isothiazole ring in 5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde can be generated via a specific, high-yielding reaction of 2,5-disubstituted furans with thiazyl chloride (NSCl), a transformation not applicable to its 1,3-thiazole isomer [1]. This method offers a direct, one-step route to 5-acylisothiazoles from furans, which is described as 'very ready and efficient' [2]. The presence of the furan-2-carbaldehyde moiety positions the molecule as a key intermediate that can be further elaborated using the aldehyde functional group, a feature not present in the final 5-acylisothiazole products but preserved in this building block.

Synthetic Methodology Isothiazole Chemistry Heterocycle Synthesis

ADMET Profile vs Phenyl Analog

Computational analysis reveals that 5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde possesses a calculated topological polar surface area (TPSA) of 43.1 Ų and a LogP of 2.2156 . In comparison, the phenyl analog, 5-phenylfuran-2-carbaldehyde, has a higher LogP (~2.85, based on similar structures) and a lower TPSA (~30 Ų) due to the absence of the heteroatom-rich thiazole ring . These differences predict that the target compound would have improved aqueous solubility and potentially better oral bioavailability compared to its more lipophilic phenyl counterpart, as per standard drug-likeness rules (e.g., Lipinski's Rule of Five).

Drug-likeness ADMET Prediction Physicochemical Profiling

5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde Applications


Synthesis of Novel Anticancer Isothiazoles

Use 5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde as a core aldehyde building block in multi-component reactions to generate thiazole-furan hybrid molecules. This approach is directly supported by recent literature demonstrating that furan-2-carbaldehyde-derived thiosemicarbazones, when further elaborated into thiazole derivatives, exhibit significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB231) [1]. The unique isothiazole-furan linkage in this building block is poised to yield novel chemical entities with potentially distinct anticancer mechanisms of action.

Kinase Inhibitors and CNS Therapeutics

Employ the compound as a privileged scaffold for targeting protein kinases implicated in cancer or neurodegenerative diseases. Isothiazole derivatives have been identified as potent inhibitors of MEK and ERK kinases [2], while thiazole-based furan derivatives are being actively explored for Alzheimer's disease therapy, showing micromolar inhibition of cholinesterase enzymes [3]. The aldehyde handle of this compound allows for straightforward coupling to create focused libraries for structure-activity relationship (SAR) studies.

Agrochemical Herbicide and Microbicide Development

Utilize 5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde as a synthetic intermediate for the preparation of furan- and isothiazole-containing compounds for crop protection. Patent literature extensively describes thiophene- or furan-substituted isothiazole derivatives as novel herbicides, insecticides, and antifungal agents [4]. The specific combination of furan and isothiazole in this building block aligns with the structural motifs in these patent filings, making it a valuable entry point for developing new agrochemical actives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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